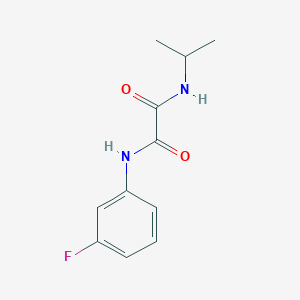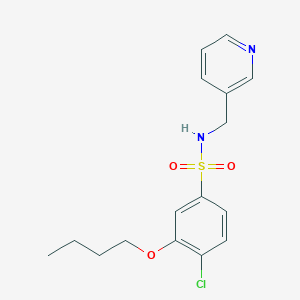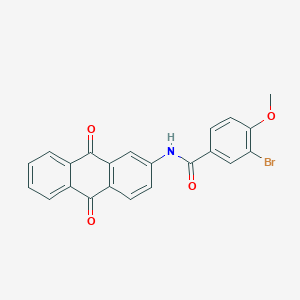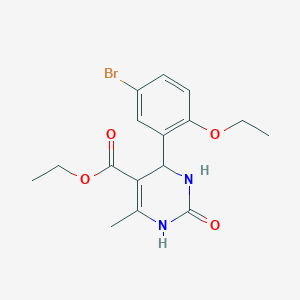![molecular formula C15H15ClN2OS B5127940 4-[(4-chlorophenyl)thio]-N-3-pyridinylbutanamide](/img/structure/B5127940.png)
4-[(4-chlorophenyl)thio]-N-3-pyridinylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-chlorophenyl)thio]-N-3-pyridinylbutanamide, also known as CP-945,598, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound belongs to the class of cannabinoids and is known to interact with the CB2 receptor in the human body.
Aplicaciones Científicas De Investigación
4-[(4-chlorophenyl)thio]-N-3-pyridinylbutanamide has been the subject of extensive scientific research due to its potential applications in various fields. One of the primary areas of research has been its potential as a therapeutic agent for various diseases. Studies have shown that this compound has anti-inflammatory properties and can be used to alleviate pain associated with various conditions, including arthritis, neuropathic pain, and inflammatory bowel disease.
Mecanismo De Acción
4-[(4-chlorophenyl)thio]-N-3-pyridinylbutanamide interacts with the CB2 receptor in the human body, which is primarily found in immune cells. This interaction leads to the activation of various signaling pathways, which ultimately result in the anti-inflammatory and analgesic effects of the compound. This compound does not interact with the CB1 receptor, which is primarily found in the brain and is responsible for the psychoactive effects of cannabinoids.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the human body. Studies have shown that the compound can reduce inflammation and pain associated with various conditions. Additionally, this compound has been shown to have neuroprotective effects and can protect against the damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 4-[(4-chlorophenyl)thio]-N-3-pyridinylbutanamide in lab experiments is its specificity for the CB2 receptor. This allows researchers to study the effects of CB2 receptor activation without the confounding effects of CB1 receptor activation. Additionally, this compound has been shown to be stable under various experimental conditions, making it a reliable tool for research. However, one of the limitations of using this compound is its relatively low potency compared to other cannabinoids, which may limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-[(4-chlorophenyl)thio]-N-3-pyridinylbutanamide. One area of research is the development of more potent analogs of the compound that can be used in therapeutic applications. Additionally, further studies are needed to understand the mechanisms underlying the neuroprotective effects of this compound. Finally, research is needed to understand the potential applications of this compound in the treatment of various diseases, including cancer and inflammatory disorders.
Conclusion:
In conclusion, this compound is a promising compound that has been the subject of extensive scientific research. Its specificity for the CB2 receptor and its anti-inflammatory and analgesic effects make it a valuable tool for studying the effects of CB2 receptor activation. Additionally, its potential applications in the treatment of various diseases make it a promising therapeutic agent. Further research is needed to fully understand the mechanisms underlying the effects of this compound and to develop more potent analogs of the compound.
Métodos De Síntesis
The synthesis method for 4-[(4-chlorophenyl)thio]-N-3-pyridinylbutanamide involves the reaction of 4-chlorophenylthiourea with 3-pyridinylbutanoyl chloride in the presence of a base. The resulting compound undergoes further purification steps to obtain the final product. This synthesis method has been optimized over the years, and various modifications have been made to improve the yield and purity of the compound.
Propiedades
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-N-pyridin-3-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c16-12-5-7-14(8-6-12)20-10-2-4-15(19)18-13-3-1-9-17-11-13/h1,3,5-9,11H,2,4,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICLLULQFLOUDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CCCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2,6-dichlorophenoxy)butyl]piperidine oxalate](/img/structure/B5127859.png)
![N-[4-(acetylamino)phenyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B5127883.png)
![N-[3-(acetylamino)phenyl]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B5127884.png)


![8-chloro-2-phenyl-N'-[1-(4-propylphenyl)propylidene]-4-quinolinecarbohydrazide](/img/structure/B5127897.png)

![3-phenyl-5-[4-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5127916.png)
![N-{5-[(4-methyl-1-piperidinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5127920.png)
![ethyl 5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5127922.png)
![4-methoxy-N-(2-methoxyethyl)-2-({1-[3-(methylthio)benzyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5127923.png)
![5-allyl-3-{[2-(4-morpholinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5127927.png)

